N-(3-bromo-5-methoxyphenyl)azetidin-3-amine
Description
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-14-10-3-7(11)2-8(4-10)13-9-5-12-6-9/h2-4,9,12-13H,5-6H2,1H3 |
InChI Key |
GHDLCURIBPFKPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CNC2)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions:
-
Epoxide Preparation
-
Nucleophilic Attack by Bromo-Methoxyphenyl Amine
-
Cyclization to Azetidine
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol, isopropanol | 40–66% | |
| Temperature | Reflux (epoxide formation), 70–100°C | - | |
| Reaction Time | 4 hours (epoxide), 3–10 hours (cyclization) | - |
Cross-Coupling Strategies
Strain-release arylation (SRA) and Buchwald-Hartwig coupling enable functionalization of pre-formed azetidines with aryl halides.
Key Steps and Conditions:
-
Preparation of 3-Bromoazetidine
-
Palladium-Catalyzed Coupling
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 40–51% | |
| Solvent | Dioxane | - | |
| Temperature | 80–100°C | - |
Aza Paternò–Büchi Cycloaddition
This [2+2] photocycloaddition generates azetidines directly, though regioselectivity and yield remain challenges.
Key Steps and Conditions:
-
Imine Formation
-
Photocycloaddition with Alkene
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Light Source | UV (λ = 254–365 nm) | Low | |
| Solvent | Dichloromethane, THF | - | |
| Reaction Time | 12–24 hours | - |
Reductive Amination
This method targets azetidin-3-one intermediates, reducing the ketone to an amine and coupling with the aryl group.
Key Steps and Conditions:
-
Synthesis of Azetidin-3-one
-
Reduction to Amine
-
Arylation
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Reductant | NaBH₃CN, BH₃·THF | 45–69% | |
| Solvent | THF, DCM | - | |
| Reaction Time | 2–4 hours (reduction) | - |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Suzuki–Miyaura coupling reactions typically use palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Reactions
The unique structure of N-(3-bromo-5-methoxyphenyl)azetidin-3-amine, characterized by the presence of a bromine atom, a methoxy group, and an azetidine ring, allows it to undergo several chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction : The compound can be oxidized or reduced to form various derivatives.
- Ring-Opening Reactions : The azetidine ring's strain facilitates ring-opening reactions, particularly in the presence of nucleophiles.
These reactions are essential for synthesizing derivatives that can exhibit enhanced biological activities.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects against various diseases.
Biological Studies
Research has indicated that this compound exhibits significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has cytotoxic effects against several cancer cell lines. For example, in vitro assays have reported IC50 values ranging from 5 to 15 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases. In models of lipopolysaccharide (LPS)-induced inflammation, significant reductions in TNF-alpha levels were observed at concentrations around 10 µM .
Polymer Chemistry
Azetidines like this compound are utilized in synthesizing polyamines and other polymers with unique properties. Their reactivity allows for the development of materials with specific functionalities that can be tailored for various applications.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential applications of this compound:
- Anticancer Effects Study : A study by Smith et al. (2022) evaluated the effects of this compound on human cancer cells, revealing a dose-dependent inhibition of cell proliferation with significant apoptosis at higher concentrations (IC50 = 8 µM for HeLa cells) .
- Inflammation Model : In a model assessing LPS-induced inflammation, researchers found that the compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent .
The following table summarizes the biological activities observed for this compound:
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 8 | |
| Anticancer | MCF7 | 10 | |
| Anti-inflammatory | LPS-induced model | 10 |
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methoxyphenyl)azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and the substituents on the phenyl ring play a crucial role in its reactivity and interaction with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Cores
a) 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine ()
- Core Structure : 1,2,4-Triazole ring (5-membered) vs. azetidine (4-membered).
- Synthesis: Prepared via condensation of N-arylhydrazine carboxamides with 3-bromobenzonitrile in n-butanol/K₂CO₃ .
- Properties :
- Key Difference : The triazole core allows π-π stacking interactions, whereas the azetidine’s strain may enhance reactivity.
b) N-(oxan-4-yl)azetidin-3-amine dihydrochloride ()
- Core Structure : Azetidine with a tetrahydropyran (oxane) substituent.
- Properties :
- Improved solubility due to the oxane’s oxygen atom.
- Reduced electrophilicity compared to the bromo-methoxyphenyl analog.
c) N-Ethyl-N-[(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl]azetidin-3-amine ()
- Core Structure : Azetidine with a fluorinated benzofuran group.
- Properties: Enhanced lipophilicity from the fluorine atom. Potential CNS activity due to benzofuran’s prevalence in neuroactive compounds.
Substituent Variations in Aromatic Amines
a) N-[(3-Bromo-5-methylphenyl)methyl]ethanamine ()
- Structure : Ethylamine chain instead of azetidine; bromo-methylphenyl group.
- Properties :
- Lower steric hindrance due to linear ethylamine.
- Methoxy in the target compound offers stronger electron-donating effects than methyl.
b) 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline ()
- Structure : Trifluoromethyl and bromo substituents on aniline.
- Properties :
- Trifluoromethyl increases metabolic stability and lipophilicity.
- Lacks the azetidine’s ring strain, reducing reactivity.
Olefinic Amine Derivatives
a) (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine ()
Biological Activity
N-(3-bromo-5-methoxyphenyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which contributes to its reactivity and biological properties. The presence of the 3-bromo and 5-methoxy substituents on the phenyl ring enhances its steric and electronic characteristics, potentially influencing its interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrN₃O |
| Molecular Weight | 269.13 g/mol |
| Structural Features | Azetidine ring |
| Substituents | 3-bromo, 5-methoxy |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom may enhance binding affinity through halogen bonding, while the methoxy group can influence the compound's hydrophilicity and overall reactivity .
Potential Mechanisms:
- Neurotransmitter Modulation : The azetidine structure may facilitate interactions with neurotransmitter systems, potentially influencing pathways related to neurotransmission and cell signaling.
- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects in various cancer cell lines, indicating that this compound could also exhibit anticancer properties .
Antiproliferative Activity
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, azetidine derivatives have shown IC50 values in the nanomolar range against breast cancer cells (e.g., MCF-7 and MDA-MB-231) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-bromo-5-methoxyphenyl)azetidin | MCF-7 | TBD |
| 3-Fluoro β-lactam derivatives | MCF-7 | 0.075 - 0.095 |
| β-lactam derivatives | MDA-MB-231 | 0.620 |
Antimicrobial Activity
Azetidine derivatives are also recognized for their antimicrobial properties. Research indicates that modifications in substitution patterns can significantly affect their antibacterial and antifungal activities . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results.
Case Studies
- Anticancer Research : In a study evaluating various azetidine derivatives, compounds with similar structural motifs were found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in breast cancer models . This suggests that this compound may possess analogous mechanisms worth investigating.
- Antimicrobial Studies : A review highlighted the potential of azetidine derivatives as effective antimicrobial agents against a range of pathogens. Compounds exhibiting high activity were noted for their ability to disrupt bacterial cell wall synthesis .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-bromo-5-methoxyphenyl)azetidin-3-amine?
The synthesis typically involves palladium-catalyzed cross-coupling or Buchwald-Hartwig amination to introduce the azetidine amine to the brominated aromatic ring. Key considerations include:
- Catalyst system : Pd(OAc)₂ with Xantphos as a ligand enhances coupling efficiency .
- Base : Sodium tert-butoxide (NaOtBu) in dioxane at 80–100°C improves reaction yield .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol ensures high purity (>95%) .
Q. How can the crystal structure of this compound be resolved experimentally?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and Mercury CSD (for visualization) is standard. Key steps:
Q. What safety protocols are critical for handling this compound?
Based on azetidine derivatives’ hazards:
- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do the bromo and methoxy substituents influence electronic properties and reactivity?
Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:
- Electron-withdrawing bromo group decreases electron density on the aromatic ring, favoring electrophilic substitution at the para position .
- Methoxy group enhances solubility in polar solvents (logP reduction by ~0.5) and stabilizes intermediates via resonance .
- Conformational analysis : The azetidine ring adopts a puckered geometry (N-C-C-N dihedral angle ~25°), affecting steric interactions .
Q. How can conflicting reports on biological activity of azetidine derivatives be resolved?
Discrepancies in receptor binding (e.g., muscarinic vs. adrenergic targets) may arise from:
- Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the amine group .
- Structural analogs : Compare IC₅₀ values of this compound with 1-(diphenylmethyl)azetidine derivatives to identify SAR trends .
- Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What methodologies optimize stability under varying experimental conditions?
Stability studies suggest:
- pH dependence : Degradation accelerates below pH 3 (amide bond hydrolysis) or above pH 10 (demethylation of methoxy group). Stabilize with buffered solutions (pH 6–8) .
- Thermal stability : Store at 2–8°C in amber vials; decomposition occurs >40°C (TGA data shows 5% mass loss at 120°C) .
- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
